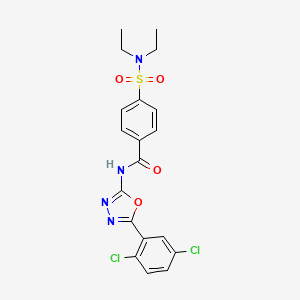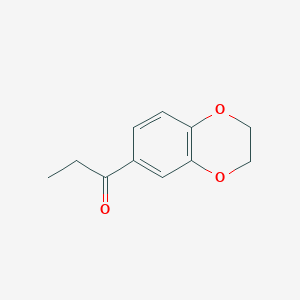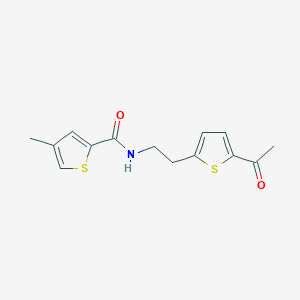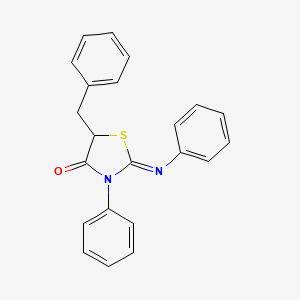![molecular formula C16H21ClN2O3 B2844979 3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896270-93-2](/img/structure/B2844979.png)
3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a chemical compound that is widely used in scientific research. It is a synthetic compound that has several applications in the field of medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
- Synthesis of Pyrroloindoles and Isoxazolidinones: Research has focused on synthesizing various pyrroloindoles and isoxazolidinones, which are important for the development of pharmaceuticals and agrochemicals. For example, the synthesis of 4,4-dimethyl-3-isoxazolidinone demonstrates the utility of chloro-substituted compounds in creating useful cyclic structures for medicinal chemistry applications (Yang Gui-qiu & Yu Chun-rui, 2004).
- Heterocyclic Compound Synthesis: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives showcases the role of chloro and methoxy substituted compounds in creating heterocyclic compounds with potential biological activity, highlighting a common strategy in the design of new pharmaceutical agents (Aziz‐ur‐Rehman et al., 2016).
Pharmacological Research
- Inhibitors of Protein Functions: Compounds with specific structural features, including chloro and methoxy groups, have been investigated for their ability to inhibit proteins involved in disease processes. For instance, EC144, a potent inhibitor of heat shock protein 90, demonstrates how modifications to a compound's structure can significantly enhance its biological activity and efficacy in vivo (Jiandong Shi et al., 2012).
- Neurokinin-1 Receptor Antagonists: The development of orally active, water-soluble antagonists, such as the neurokinin-1 receptor antagonist, underscores the importance of specific chemical modifications, including chloro-substitutions, in achieving desirable pharmacokinetic properties for clinical application (T. Harrison et al., 2001).
properties
IUPAC Name |
3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,10-17)15(21)18-11-7-14(20)19(9-11)12-5-4-6-13(8-12)22-3/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKVPZADOZJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)
![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)



![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

